569Zvk5zwy
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Overview
Description
The compound “569Zvk5zwy” is a complex organic molecule with the molecular formula C50H48N12O4 It is known for its intricate structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 569Zvk5zwy involves multiple steps, each requiring precise reaction conditionsKey reagents used in the synthesis include aromatic amines , heterocyclic precursors , and oxidizing agents . The reaction conditions often involve elevated temperatures and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
569Zvk5zwy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using or can convert certain functional groups to their reduced forms.
Substitution: The aromatic rings in this compound can undergo substitution reactions with halogens or nucleophiles , resulting in modified compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones , while reduction reactions can produce alcohols or amines .
Scientific Research Applications
569Zvk5zwy has a wide range of scientific research applications:
Chemistry: It is used as a for synthesizing more complex molecules and as a in certain reactions.
Biology: The compound has shown potential as a for studying cellular processes and as a in imaging techniques.
Medicine: Research indicates that this compound may have , including and effects.
Industry: It is utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of 569Zvk5zwy involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 569Zvk5zwy include other heterocyclic aromatic compounds with comparable structures, such as pyrazolopyrimidines and indazoles .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural complexity , which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for diverse scientific applications and a subject of ongoing research .
Properties
CAS No. |
2417548-76-4 |
---|---|
Molecular Formula |
C50H48N12O4 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propan-1-one |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)58-26-9-11-35(29-58)62-50-44(46(57-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(52)60(32-55-50)28-25-42(64)59-27-10-12-36(30-59)61-49-43(47(51)53-31-54-49)45(56-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36,52H,1,9-12,25-30H2,(H2,51,53,54)/t35-,36-/m1/s1 |
InChI Key |
BDBRPLQKDJWEDP-LQFQNGICSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
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